

Thermal and chemical stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(3-Chloropropylsulfonamido)phenylboronic acid
Cat. No.:	B1418430

[Get Quote](#)

An In-Depth Technical Guide to the Thermal and Chemical Stability of **3-(3-Chloropropylsulfonamido)phenylboronic acid**

Abstract

This technical guide provides a comprehensive analysis of the potential thermal and chemical stability of **3-(3-Chloropropylsulfonamido)phenylboronic acid** (CAS 913835-50-4). As a molecule combining the synthetically versatile boronic acid moiety with a sulfonamide linker, it represents a class of compounds with significant potential in medicinal chemistry and materials science. Understanding its stability is paramount for ensuring its quality, efficacy, and safety in research and development applications. This document, intended for researchers, scientists, and drug development professionals, outlines the predicted degradation pathways based on the known reactivity of its constituent functional groups. It further details a robust framework for experimentally assessing its stability through forced degradation studies and provides validated analytical methodologies for monitoring and characterizing potential degradants. Recommendations for optimal storage and handling are provided to preserve the integrity of the compound.

Introduction to 3-(3-Chloropropylsulfonamido)phenylboronic acid

The successful application of any chemical entity in a research or manufacturing setting is contingent upon a thorough understanding of its stability. **3-(3-Chloropropylsulfonamido)phenylboronic acid**

Chloropropylsulfonamido)phenylboronic acid is a bifunctional molecule whose utility is derived from the unique properties of its two core components: the phenylboronic acid group, a cornerstone of modern cross-coupling chemistry like the Suzuki-Miyaura reaction, and the sulfonamide linkage, a prevalent structural motif in a multitude of therapeutic agents. The presence of a reactive chloropropyl chain further expands its synthetic utility. However, these same functional groups are also potential centers of instability.

Molecular Structure and Physicochemical Properties

The structural features of the molecule dictate its chemical behavior and potential degradation routes.

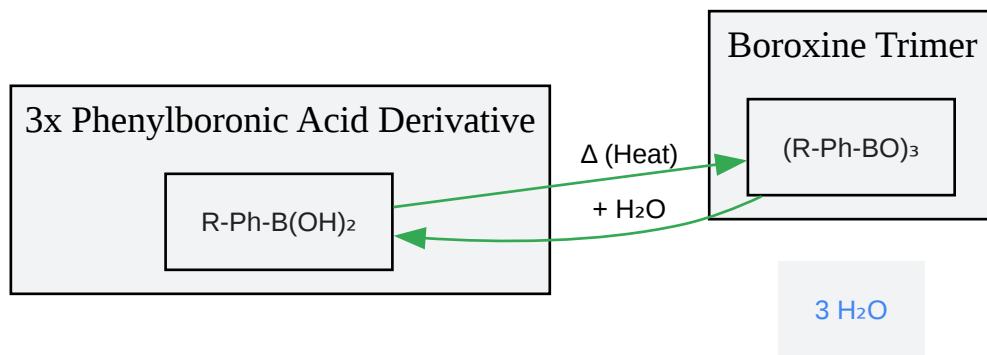
- CAS Number: 913835-50-4
- Molecular Formula: C₉H₁₃BCINO₄S
- Molecular Weight: 277.53 g/mol

Caption: Molecular Structure of **3-(3-Chloropropylsulfonamido)phenylboronic acid**.

Rationale for Stability Assessment

A comprehensive stability profile is critical for:

- Storage and Shelf-life Determination: Establishing appropriate storage conditions to prevent degradation over time.
- Reaction Optimization: Understanding incompatibilities and degradation kinetics under various reaction conditions (pH, temperature, oxidants).
- Analytical Method Development: Ensuring the analyte is stable during analysis and that any observed peaks are true impurities, not analytical artifacts.
- Regulatory Compliance: For applications in drug development, stability data is a non-negotiable component of regulatory submissions. Arylboronic acids can be considered potentially genotoxic impurities, making their control and removal essential.


Predicted Stability Profile and Potential Degradation Pathways

While specific experimental data for this molecule is not publicly available, a robust stability profile can be predicted by analyzing its primary functional groups.

The Phenylboronic Acid Moiety: A Locus of Instability

The boronic acid functional group is known to be susceptible to several key degradation pathways.

Boronic acids are prone to intermolecular dehydration upon heating, leading to the formation of stable, cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water. This conversion can complicate characterization, as the observed melting point may actually be that of the boroxine.

[Click to download full resolution via product page](#)

Caption: Thermal dehydration of a phenylboronic acid to its corresponding boroxine.

Protodeboronation is a common degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water. The resulting impurity would be 3-chloropropyl-N-phenylsulfonamide.

Oxidative conditions can lead to the cleavage of the C-B bond to form a phenol. This can be initiated by atmospheric oxygen or more potent oxidizing agents. For the title compound, this would result in the formation of 3-(3-chloropropylsulfonamido)phenol.

- To cite this document: BenchChem. [Thermal and chemical stability of 3-(3-Chloropropylsulfonamido)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418430#thermal-and-chemical-stability-of-3-3-chloropropylsulfonamido-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com